molecular formula C7H9NO B2701552 (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one CAS No. 2377005-08-6

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one

Cat. No. B2701552
CAS RN: 2377005-08-6
M. Wt: 123.155
InChI Key: QLLWFAQIJNZQQL-BGPJRJDNSA-N
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Description

“(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one” is a chemical compound . It is also known as 2,7,7-Trimethyl-3-oxatricyclo [4.1.1.02,4]octane . The compound has a molecular weight of 152.2334 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a tricyclic system . The IUPAC Standard InChI for this compound is InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 .

Scientific Research Applications

Structural Studies

  • Structural Characterization : A study focused on synthesizing and characterizing derivatives of azabicyclo compounds, including the synthesis procedures for these materials. The findings are relevant to understanding the hazards associated with certain intermediates in coordination chemistry and organic synthesis (Casida et al., 1976).
  • Conformational Analysis : Research on the conformational dependence of spin coupling constants in related azabicyclo compounds provides insights into their structural characteristics (Berger, 1978).
  • Supramolecular Chemistry : The interaction of azabicyclo compounds with rhodium(II) tetraacetate has been studied using NMR spectroscopy, revealing details about adduct formation and its implications for coordination chemistry (Jaźwiński & Kamieński, 2007).

Synthetic Applications

  • Organoboron Compounds : A specific study on organoboron compounds related to the azabicyclo structure revealed insights into their crystal structure and potential applications in molecular design and synthetic chemistry (Kliegel et al., 1984).
  • Radical Ions Study : ESR spectroscopy was used to study the radical ions of azoalkanes connected to azabicyclo compounds, providing valuable information for organic chemistry and materials science (Gescheidt et al., 1991).

Molecular and Supramolecular Structures

  • Crystal Engineering : Research into supramolecular assemblies involving azabicyclo compounds and benzenetetracarboxylic acid showcases the potential for designing novel materials with specific properties (Arora & Pedireddi, 2003).

properties

IUPAC Name

(1S,2S,4R,5R)-6-azatricyclo[3.2.1.02,4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)/t3-,4+,5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFAQIJNZQQL-BGPJRJDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3CC2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H]3C[C@@H]2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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